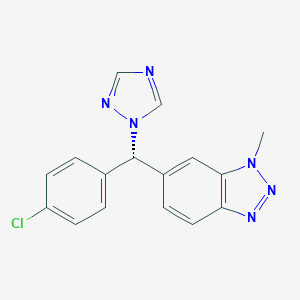
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol, also known as PHGPx, is a phospholipid compound that plays an important role in various biological processes. It is a synthetic glycolipid, which is structurally similar to natural glycolipids found in cell membranes. PHGPx has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol is not fully understood, but it is believed to interact with cell membranes and modulate their properties. 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been shown to increase the fluidity of cell membranes, which can affect the activity of membrane-bound enzymes and transporters. Additionally, 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been shown to interact with proteins involved in intracellular signaling pathways, which can affect cellular responses to various stimuli.
Biochemical and Physiological Effects:
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage. 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has also been shown to modulate the activity of membrane-bound enzymes and transporters, which can affect cellular metabolism and transport processes. Additionally, 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been shown to affect cellular signaling pathways, which can affect cellular responses to various stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has several advantages as a tool for scientific research. It is a synthetic compound, which allows for precise control over its structure and properties. 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has some limitations as well. It is a synthetic compound, which may not accurately reflect the properties of natural glycolipids found in cell membranes. Additionally, the effects of 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol on cellular processes may be influenced by the concentration and duration of exposure, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol. One area of interest is the study of its antioxidant properties and its potential applications in the treatment of oxidative stress-related diseases. Another area of interest is the study of its effects on membrane structure and function, particularly in the context of cellular signaling pathways. Additionally, the development of novel synthesis methods for 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol may allow for the production of modified versions of the compound with unique properties and applications.
Méthodes De Synthèse
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of heptanoyl chloride with 2-heptanoylamino-2-deoxyglycerol, followed by the addition of phosphoric acid to form the final product. Enzymatic synthesis involves the use of phospholipase D to catalyze the formation of 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol from phosphatidylcholine and heptanoyl-CoA.
Applications De Recherche Scientifique
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been widely used in scientific research as a tool to study various biological processes. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has also been used as a substrate for the study of enzyme kinetics, particularly for the analysis of phosphatidylglycerol biosynthesis. Additionally, 1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol has been used as a model compound for the study of membrane structure and function.
Propriétés
Numéro CAS |
131502-54-0 |
|---|---|
Nom du produit |
1-Heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol |
Formule moléculaire |
C17H34NO7P |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
[(2R)-2-(heptanoylamino)-3-phosphonooxypropyl] heptanoate |
InChI |
InChI=1S/C17H34NO7P/c1-3-5-7-9-11-16(19)18-15(14-25-26(21,22)23)13-24-17(20)12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H,18,19)(H2,21,22,23)/t15-/m1/s1 |
Clé InChI |
KPPUBDSHTSMHPL-OAHLLOKOSA-N |
SMILES isomérique |
CCCCCCC(=O)N[C@H](COC(=O)CCCCCC)COP(=O)(O)O |
SMILES |
CCCCCCC(=O)NC(COC(=O)CCCCCC)COP(=O)(O)O |
SMILES canonique |
CCCCCCC(=O)NC(COC(=O)CCCCCC)COP(=O)(O)O |
Autres numéros CAS |
131502-54-0 |
Synonymes |
1-heptanoyl-2-heptanoylamino-2-deoxyglycero-3-phosphoglycol HHNP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



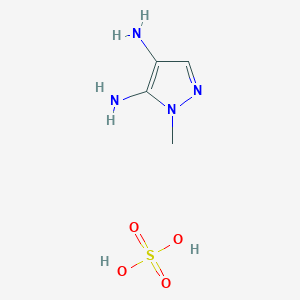

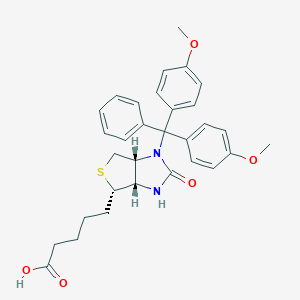
![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

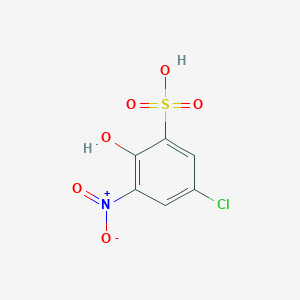
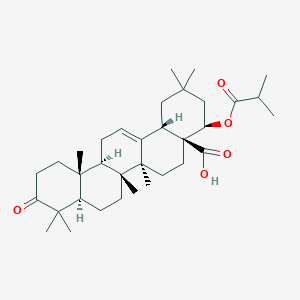
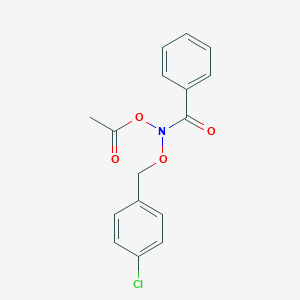


![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
